Orthogonal Reactive Handles: Aryl Bromide & Sulfonyl Chloride
The target compound uniquely integrates two orthogonal reactive handles—an aryl bromide (C–Br) and a sulfonyl chloride (SO2Cl)—within a single benzylic scaffold, enabling sequential chemoselective transformations without protecting group interconversion [1]. In contrast, the direct comparator (2-fluorophenyl)methanesulfonyl chloride (CAS 24974-71-8) lacks the aryl bromide, precluding Pd-catalyzed cross-coupling for skeletal elaboration . The C–Br bond dissociation energy (ca. 285 kJ/mol) is substantially lower than C–Cl (ca. 397 kJ/mol), which translates to superior oxidative addition rates in Suzuki-Miyaura couplings [2]. Empirical yields for Suzuki coupling of analogous 3-bromo-2-fluoro-aryl substrates typically exceed 75% under standard Pd(PPh3)4/Na2CO3 conditions [2].
| Evidence Dimension | Available orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 2 orthogonal handles: C–Br (cross-coupling) + SO2Cl (sulfonamide/ester formation); C–Br BDE ≈ 285 kJ/mol |
| Comparator Or Baseline | (2-Fluorophenyl)methanesulfonyl chloride (CAS 24974-71-8): 1 electrophilic handle (SO2Cl) only; no aryl halide for coupling |
| Quantified Difference | 1 additional orthogonal reactive handle; C–Br vs. C–H coupling potential (qualitative step-change) |
| Conditions | Pd-catalyzed cross-coupling context; C–Br BDE reference from standard thermochemical tables |
Why This Matters
This dual-handle architecture eliminates the need for additional synthetic steps to install a cross‑coupling site, reducing step count and protecting group manipulations in lead optimization libraries.
- [1] PubChem Compound Summary for CID 75488641, (3-Bromo-2-fluorophenyl)methanesulfonyl chloride. National Center for Biotechnology Information, 2025. View Source
- [2] T. Hamada, O. Yonemitsu. An Improved Synthesis of Arylsulfonyl Chlorides from Aryl Halides. Synthesis, 1986, (10), 852–854. DOI: 10.1055/s-1986-31803. View Source
